(R)-1-(Furan-3-YL)propan-2-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(Furan-3-YL)propan-2-amine hydrochloride is a chiral amine compound featuring a furan ring attached to a propan-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Furan-3-YL)propan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the furan ring, which can be derived from furfural or other furan derivatives.
Formation of Intermediate: The furan ring is then subjected to a series of reactions to introduce the propan-2-amine moiety. This often involves the use of reagents such as Grignard reagents or organolithium compounds.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-1-(Furan-3-YL)propan-2-amine hydrochloride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form various furan derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride.
Major Products:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted furan derivatives.
Chemistry:
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Medicine:
Pharmaceuticals: Investigated for its potential as a drug candidate in treating neurological disorders.
Industry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ®-1-(Furan-3-YL)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amine group allow it to bind to active sites, inhibiting or modulating the activity of the target. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
- Ethyl 3-(furan-2-yl)propionate
- Furan-2-yl (phenyl)methanone derivatives
Comparison:
- Structural Differences: While similar in having a furan ring, these compounds differ in their functional groups and overall structure.
- Unique Properties: ®-1-(Furan-3-YL)propan-2-amine hydrochloride is unique due to its chiral amine group, which imparts specific stereochemical properties and potential biological activity.
Properties
Molecular Formula |
C7H12ClNO |
---|---|
Molecular Weight |
161.63 g/mol |
IUPAC Name |
(2R)-1-(furan-3-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H11NO.ClH/c1-6(8)4-7-2-3-9-5-7;/h2-3,5-6H,4,8H2,1H3;1H/t6-;/m1./s1 |
InChI Key |
HYMCNKLBPONNLG-FYZOBXCZSA-N |
Isomeric SMILES |
C[C@H](CC1=COC=C1)N.Cl |
Canonical SMILES |
CC(CC1=COC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.